3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one is a complex organic compound that features a chlorophenyl group, a furan ring, and two morpholine rings attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.
Furan Ring Introduction: The chlorophenyl intermediate is then reacted with furan-2-carbaldehyde under specific conditions to introduce the furan ring.
Morpholine Addition: The final step involves the addition of morpholine rings through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(furan-2-yl)methanol: Similar structure but lacks the morpholine rings.
3-(3-Chlorophenyl)-1-(furan-2-yl)methanone: Similar structure but with a ketone group instead of the morpholine rings.
Uniqueness
3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one is unique due to the presence of both the furan ring and the morpholine rings, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c22-17-4-1-3-16(15-17)19(23-6-11-26-12-7-23)20(24-8-13-27-14-9-24)21(25)18-5-2-10-28-18/h1-5,10,15,19-20H,6-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSHEEBEIJNUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)Cl)C(C(=O)C3=CC=CO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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